molecular formula C13H13BrN4O3 B11702581 4-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

4-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11702581
M. Wt: 353.17 g/mol
InChI Key: OHFTVQGNRAKEPP-GIDUJCDVSA-N
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Description

4-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones It is characterized by the presence of a bromine atom, a pyrazole ring, and a dimethoxyphenyl group

Preparation Methods

The synthesis of 4-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-bromo-1H-pyrazole-5-carbohydrazide with 3,4-dimethoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Chemical Reactions Analysis

4-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

4-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of 4-bromo-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13BrN4O3

Molecular Weight

353.17 g/mol

IUPAC Name

4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C13H13BrN4O3/c1-20-10-4-3-8(5-11(10)21-2)6-15-18-13(19)12-9(14)7-16-17-12/h3-7H,1-2H3,(H,16,17)(H,18,19)/b15-6+

InChI Key

OHFTVQGNRAKEPP-GIDUJCDVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=NN2)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=NN2)Br)OC

Origin of Product

United States

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